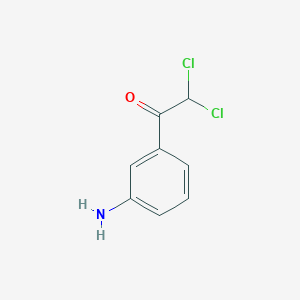

1-(3-Aminophenyl)-2,2-dichloroethan-1-one

描述

1-(3-Aminophenyl)-2,2-dichloroethan-1-one is a dichloroacetophenone derivative characterized by a 3-aminophenyl group at the ketone position and two chlorine atoms at the β-carbon. The amino group at the 3-position likely enhances solubility and reactivity compared to non-polar substituents, making it a candidate for pharmaceutical and agrochemical applications .

属性

CAS 编号 |

27700-45-4 |

|---|---|

分子式 |

C8H7Cl2NO |

分子量 |

204.05 g/mol |

IUPAC 名称 |

1-(3-aminophenyl)-2,2-dichloroethanone |

InChI |

InChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2 |

InChI 键 |

JRRYMSJCAVMOKR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)N)C(=O)C(Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-dichloroethanone typically involves the reaction of 3-aminophenyl derivatives with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)-2,2-dichloroethanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: 1-(3-Aminophenyl)-2,2-dichloroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the dichloroethanone moiety to a more reduced form, such as an alcohol.

Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学研究应用

Based on the search results, here's what can be gathered regarding the applications of the compound 1-(3-Aminophenyl)-2,2-dichloroethan-1-one:

This compound is a chemical compound with the molecular formula C8H7Cl2NO . PubChem identifies it with the CID number 45081008 . Synonyms for this compound include 1-(3-Aminophenyl)-2,2-dichloroethanone, and it is also identified by CAS number 27700-45-4 .

While the search results do not directly detail specific applications of this compound, they do point to the use of related aminophenyl compounds in various scientific and pharmaceutical applications:

- EphA2 and HDAC Dual Inhibitors: 1-(2-Aminophenyl)-3-arylurea derivatives have been synthesized and evaluated as Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs) kinase inhibitors . Several compounds in this series demonstrated inhibitory activity against both EphA2 and HDAC, with potential antiproliferative activities against human cancer cell lines .

- (2-aminophenyl)chalcones: (2-aminophenyl)chalcones are used in the synthesis of styrylquinoline–chalcone hybrids .

- 4-(4-aminophenyl) morpholin-3-one: Preparation methods for 4-(4-aminophenyl) morpholin-3-one involve using p-nitroaniline as a raw material and performing a series of reactions including amidation, catalytic hydrogenation, halogenation/sulfonylation, and condensation cyclization . The process ultimately leads to the target product with high purity and yield .

- 3-aroyl-1-arylpyrrole (ARAP) derivatives: These derivatives, related to aminophenyl compounds, have been synthesized as potential anticancer agents . They show inhibition of tubulin polymerization and cancer cell growth .

- Biphenyl derivatives: Biphenyl derivatives have biological activities, such as antipyretic and anti-inflammatory properties . Examples include fenbufen and flurbiprofen, which are non-steroidal anti-inflammatory drugs (NSAIDs) .

作用机制

The mechanism of action of 1-(3-Aminophenyl)-2,2-dichloroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The dichloroethanone moiety is believed to play a crucial role in its activity, potentially through covalent modification of target proteins or other biomolecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Crystallinity: The 4-bromo analog crystallizes in a triclinic system (P1) with a high density, suggesting strong intermolecular interactions . The 3-aminophenyl derivative may exhibit similar packing but with enhanced hydrogen bonding due to the amino group.

- Thermal Stability: Nitro-substituted derivatives (e.g., compound in ) show higher melting points (~177–179°C), likely due to nitro group rigidity. The target compound’s amino group may lower its melting point compared to nitro analogs but increase solubility.

- Synthetic Yields: Friedel-Crafts acylation (e.g., ) and nitration/condensation (e.g., ) are common synthetic routes. The amino group in the target compound may require protective strategies during synthesis.

Reactivity and Functionalization

- Amino Group Reactivity: The 3-aminophenyl group enables electrophilic substitution (e.g., acetylation, sulfonation) or coupling reactions (e.g., ), unlike bromo or nitro analogs.

- Chlorine Substitution : The β-dichloro motif is susceptible to nucleophilic displacement, enabling further derivatization (e.g., thiol or amine substitution) .

生物活性

1-(3-Aminophenyl)-2,2-dichloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound features an amino group attached to a phenyl ring and a dichloroethanone moiety. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the dichloroethanone moiety : This can be achieved through chlorination reactions.

- Amine substitution : The introduction of the amino group at the meta position on the phenyl ring is crucial for enhancing biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. The presence of electron-withdrawing groups like chlorine enhances this activity by stabilizing the compound's interaction with tubulin .

- Cytotoxicity : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma and hepatocellular carcinoma .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Inhibition Studies : Research has indicated that related compounds exhibit antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria. The dichloro substitution is believed to enhance these activities through increased membrane permeability .

Case Studies

Several notable studies highlight the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Aminophenyl)-2,2-dichloroethan-1-one with high purity?

- Methodological Answer : The synthesis typically involves nitration and condensation reactions. For example, analogous dichloroacetophenone derivatives are synthesized via nitration of precursor acetophenones followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or dichloromethane) ensures high purity (>95%). Monitoring reaction progress with TLC and verifying purity via HPLC (C18 columns, acetonitrile/water mobile phases) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on splitting patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at δ 190–200 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.

- IR : Identify C=O stretches (~1700 cm⁻¹) and NH₂ stretches (~3300–3500 cm⁻¹).

- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, NO₂) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Substituents on the phenyl ring modulate electron density. The 3-aminophenyl group provides resonance stabilization, while dichloro groups enhance electrophilicity at the carbonyl carbon. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and computational DFT calculations (e.g., Fukui indices) can quantify reactivity. For example, Cl groups increase susceptibility to nucleophilic attack, enabling regioselective functionalization .

Q. What strategies resolve crystallographic data contradictions in determining the compound’s solid-state structure?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) with high-resolution data (d-spacing <0.8 Å). Address twinning or disorder by refining models with restraints (e.g., ISOR, DELU). Validate hydrogen bonding patterns (e.g., N–H···O interactions) via graph-set analysis. Cross-reference with powder XRD to confirm phase purity .

Q. How can byproduct formation during nitration steps be minimized?

- Methodological Answer : Optimize reaction conditions:

- Temperature : Controlled nitration at 0–5°C reduces polysubstitution.

- Catalyst : Use sulfuric acid as a protonating agent to direct nitronium ion (NO₂⁺) attack.

- Workup : Quench with ice-water to precipitate crude product, followed by selective extraction (e.g., dichloromethane for non-polar byproducts). LC-MS helps identify and quantify impurities .

Q. What computational approaches evaluate its potential as a PDHK1 inhibitor for anticancer applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with PDHK1’s ATP-binding pocket (PDB: 2Q8G). Prioritize compounds with strong hydrogen bonds to Glu¹³⁶ or hydrophobic contacts with Phe¹⁵⁷.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å).

- QSAR : Correlate substituent effects (Hammett σ values) with IC₅₀ data from kinase inhibition assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer : Variations may arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, or tautomerism. Replicate experiments under standardized conditions. Compare with calculated shifts (e.g., ACD/Labs NMR Predictor). For NH₂ protons, suppress exchange broadening with D₂O shake or low-temperature NMR (−20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。